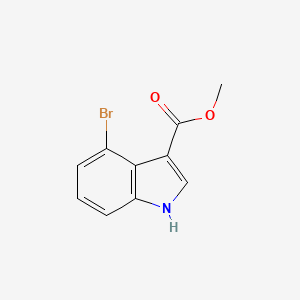

Methyl 4-bromo-1H-indole-3-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 4-bromo-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-bromo-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAHRSJGIHOVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542296 | |

| Record name | Methyl 4-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101909-43-7 | |

| Record name | Methyl 4-bromo-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101909-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Methyl 4-bromo-1H-indole-3-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-1H-indole-3-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 4-bromo-1H-indole-3-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom at the 4-position and a carboxylate at the 3-position, provides two distinct functional handles for subsequent chemical elaboration. This guide offers a comprehensive exploration of the synthetic strategies for obtaining this valuable intermediate. We will delve into the mechanistic underpinnings of key synthetic routes, provide detailed experimental protocols, and offer field-proven insights into the causal factors that govern reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scientifically grounded understanding of indole synthesis.

Introduction: The Strategic Importance of 4-Bromoindoles

The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals, including anti-migraine triptans, anti-cancer agents, and anti-viral drugs. The introduction of a bromine atom onto this scaffold, particularly at the C4 position, significantly enhances its synthetic utility. This halogen serves as a versatile anchor for introducing molecular complexity through a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Consequently, compounds like Methyl 4-bromo-1H-indole-3-carboxylate are not merely synthetic targets but crucial gateways to novel classes of bioactive molecules and functional organic materials.

Synthesizing a specific regioisomer of a substituted indole, however, is a non-trivial challenge. The electron-rich nature of the indole ring makes it highly reactive, but controlling the site of substitution requires a nuanced understanding of directing group effects and reaction mechanisms. This guide will focus on the most reliable and industrially relevant methods for preparing the title compound, with an emphasis on the Leimgruber-Batcho synthesis, a powerful tool for constructing the indole core from acyclic precursors.

Overview of Synthetic Strategies

Several classical and modern methods exist for indole synthesis. The choice of strategy is dictated by the availability of starting materials, desired substitution pattern, and scalability. For the target molecule, the primary approaches can be categorized into two main philosophies: building the indole ring system with the substituents already in place, or functionalizing a pre-existing indole core.

| Synthetic Strategy | General Approach | Key Advantages | Primary Challenges |

| Leimgruber-Batcho Synthesis | Reductive cyclization of an o-nitrotoluene derivative. | High yields, mild conditions, excellent regiocontrol, readily available starting materials. | Multi-step process. |

| Direct Bromination | Electrophilic substitution on Methyl 1H-indole-3-carboxylate. | Potentially fewer steps. | Poor regioselectivity; C5 and C6 bromination are often favored. |

| Fischer Indole Synthesis | Acid-catalyzed cyclization of a substituted phenylhydrazone. | Classic, widely studied method. | Requires specific, potentially inaccessible aryl hydrazine precursors. |

| Hemetsberger Synthesis | Thermal decomposition of an α-azido-β-arylacrylate. | Good yields for certain patterns. | Stability and synthesis of the azide starting material can be problematic. |

Based on reliability and regiochemical control, the Leimgruber-Batcho synthesis emerges as the superior and most trusted method for accessing the 4-bromo-indole scaffold.

Preferred Synthetic Route: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a robust and highly adaptable method for preparing indoles from ortho-nitrotoluene precursors. Its popularity in industrial settings stems from its use of readily available starting materials and its tolerance for a wide variety of functional groups. The synthesis proceeds in two primary stages: the formation of a β-nitro-enamine intermediate, followed by a reductive cyclization to form the indole ring.

Mechanistic Rationale

The overall transformation is designed to build the pyrrole ring of the indole onto a benzene precursor.

-

Enamine Formation: The synthesis begins with a suitable o-nitrotoluene derivative, in this case, Methyl 2-(4-bromo-2-nitrophenyl)acetate . The key to this step is the acidity of the α-protons to the nitro-activated benzene ring. These protons are deprotonated under basic conditions, and the resulting carbanion reacts with an electrophilic formylating agent, typically N,N-dimethylformamide dimethyl acetal (DMFDMA). This condensation reaction forms a stable, often intensely colored, β-dimethylamino-nitrostyrene intermediate. The use of DMFDMA is experimentally straightforward and generally provides high yields.

-

Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine. This is the critical ring-forming step. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂ over Palladium on carbon or Raney Nickel), or chemical reductants like iron in acetic acid or sodium hydrosulfite. Once the nitro group becomes an amine, it is perfectly positioned to attack the enamine double bond in an intramolecular fashion. This cyclization event, followed by the elimination of dimethylamine, results in the formation of the aromatic indole ring.

This two-stage approach provides exquisite control over the final substitution pattern, as the positions of the bromo and carboxylate groups are fixed by the choice of the initial starting material.

Visualizing the Workflow

The logical flow of the Leimgruber-Batcho synthesis is depicted below.

Caption: Workflow for the Leimgruber-Batcho Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Leimgruber-Batcho synthesis.

Step 1: Synthesis of Methyl 2-(2-(dimethylamino)vinyl)-3-bromo-nitrobenzoate (Enamine Intermediate)

-

Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 2-(4-bromo-2-nitrophenyl)acetate (1.0 eq). This starting material is a known chemical intermediate.

-

Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 - 2.0 eq).

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the formation of a new, often brightly colored, spot.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure. The resulting crude residue, the β-nitro-enamine, is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or carried forward to the next step without further purification if sufficiently pure.

Step 2: Reductive Cyclization to Methyl 4-bromo-1H-indole-3-carboxylate

-

Apparatus Setup: To a hydrogenation vessel or a round-bottom flask, add the crude or purified enamine intermediate from Step 1.

-

Catalyst and Solvent: Add a suitable solvent, such as methanol, ethanol, or ethyl acetate. Carefully add Palladium on carbon (10% w/w, ~5-10 mol% Pd) to the mixture.

-

Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere. Pressurize the vessel with H₂ (typically 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by TLC or LC-MS until the enamine intermediate is fully consumed. This can take anywhere from 4 to 24 hours.

-

Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: The crude Methyl 4-bromo-1H-indole-3-carboxylate can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product as a solid.

| Parameter | Step 1: Enamine Formation | Step 2: Reductive Cyclization |

| Key Reagents | Methyl 2-(4-bromo-2-nitrophenyl)acetate, DMFDMA | Enamine Intermediate, 10% Pd/C, H₂ |

| Solvent | Anhydrous DMF | Methanol, Ethanol, or Ethyl Acetate |

| Temperature | 100-110 °C | Room Temperature |

| Typical Time | 2-4 hours | 4-24 hours |

| Typical Yield | >90% (for enamine) | 70-85% (for indole) |

Alternative Approaches and Their Scientific Limitations

Direct Bromination: A Lesson in Regioselectivity

While seemingly the most direct route, the electrophilic bromination of Methyl 1H-indole-3-carboxylate is fraught with challenges. The indole ring is highly activated towards electrophilic attack. The electron-withdrawing nature of the C3-carboxylate group deactivates the C2 position and directs incoming electrophiles primarily to the benzene portion of the molecule. However, kinetic and thermodynamic factors often favor substitution at the C5 and C6 positions. Treatment of methyl indole-3-carboxylate with bromine in acetic acid, for instance, has been reported to yield the 5,6-dibrominated product regioselectively, which is not the desired isomer. Achieving selective C4-bromination would require a carefully designed strategy, potentially involving bulky directing groups or specialized brominating agents, and is not a generally reliable method.

Caption: Regiochemical challenges in the direct bromination of Methyl 1H-indole-3-carboxylate.

Characterization and Data

The identity and purity of the synthesized Methyl 4-bromo-1H-indole-3-carboxylate must be confirmed through standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methyl ester protons (~3.9 ppm). A broad singlet for the N-H proton (>8.0 ppm). The coupling patterns of the aromatic protons are diagnostic for the 4-bromo substitution pattern. |

| ¹³C NMR | Signals for the carbonyl carbon (~165 ppm), aromatic carbons (110-140 ppm), and the methyl ester carbon (~52 ppm). The carbon bearing the bromine (C4) will be shifted. |

| Mass Spec (MS) | A molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. |

| Melting Point | A sharp melting point is indicative of high purity. |

Conclusion

While several named reactions can, in principle, lead to the formation of indole rings, the Leimgruber-Batcho synthesis stands out as the most reliable, high-yielding, and regioselective method for preparing Methyl 4-bromo-1H-indole-3-carboxylate. Its strategic advantage lies in building the desired substitution pattern into the acyclic precursor, thereby avoiding the problematic regioselectivity issues associated with the direct functionalization of the indole core. This guide has outlined the mechanistic basis for this choice and provided a robust protocol for its implementation. The successful synthesis of this key intermediate opens the door to a vast chemical space for the development of novel pharmaceuticals and advanced materials.

References

-

Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110). [Link]

-

Leimgruber, W., & Batcho, A. D. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-216. [Link]

-

Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (2003). Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes: Methyl Indole-4-Carboxylate. Organic Syntheses, 80, 75. [Link]

-

Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

-

Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications. [Link]

-

Magtague, A. C., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(22), 15025–15043. [Link]

-

Magtague, A. C., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Publications. [Link]

-

University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

An In-Depth Technical Guide to the Physical Properties of Methyl 4-bromo-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-1H-indole-3-carboxylate is a halogenated derivative of the indole scaffold, a core heterocyclic motif in a vast array of biologically active compounds and pharmaceuticals. As a functionalized building block, it serves as a crucial intermediate in the synthesis of more complex molecules targeted for drug discovery and materials science.[1] The strategic placement of the bromine atom and the methyl ester group on the indole ring provides synthetic handles for a variety of chemical transformations, including cross-coupling reactions and further functionalization.

This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 4-bromo-1H-indole-3-carboxylate. Understanding these properties is paramount for its effective use in a laboratory setting, ensuring proper handling, storage, and application in synthetic chemistry. This document is designed to be a practical resource for researchers, offering not only data but also the scientific context and experimental methodologies relevant to its physical characterization.

Physicochemical Properties

The fundamental physical and chemical properties of Methyl 4-bromo-1H-indole-3-carboxylate are summarized in the table below. While some properties like molecular weight are calculated and confirmed, experimentally determined values for properties such as melting point and solubility are not consistently reported in publicly available literature. The data for related compounds are provided for context where direct data is unavailable.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | [2] |

| Molecular Weight | 254.08 g/mol | [2] |

| CAS Number | 101909-43-7 | [2][3] |

| Appearance | Solid (predicted) | [4] |

| Melting Point | Data not available. For comparison, the related compound 4-Bromoindole-3-carboxaldehyde has a melting point of 175 - 180 °C. | [5][6] |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Low solubility in water is predicted. For comparison, the related compound 2-Bromo-1H-indole-3-carboxaldehyde has a predicted water solubility of 0.79 g/L. | [7] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, and the methyl ester protons. The protons on the benzene portion of the indole ring will exhibit complex splitting patterns due to spin-spin coupling. The bromine atom at the 4-position will influence the chemical shifts of the adjacent aromatic protons, typically causing a downfield shift. The N-H proton will likely appear as a broad singlet, and the methyl ester protons will be a sharp singlet at approximately 3.8-3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the ester will be found in the downfield region (around 165 ppm). The carbon atom attached to the bromine (C4) will show a characteristic shift, and its signal may be less intense due to the quadrupolar effect of the bromine nucleus. A comparison with the ¹³C NMR spectrum of Methyl 1H-indole-3-carboxylate, which shows ten distinct resonances, would be instrumental in assigning the peaks for the brominated analog.[8]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹, characteristic of the indole N-H group.

-

C=O stretch: A strong, sharp peak around 1700-1720 cm⁻¹ corresponding to the carbonyl group of the methyl ester.

-

C-O stretch: A peak in the region of 1200-1300 cm⁻¹.

-

C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic distribution. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 254 and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Experimental Protocol: Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.[9]

Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. Impurities typically depress the melting point and broaden the melting range. This protocol describes the capillary method, a common and reliable technique for melting point determination.

Materials and Equipment

-

Methyl 4-bromo-1H-indole-3-carboxylate (finely powdered and dry)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if the sample is not a fine powder)

-

Spatula

-

Watch glass

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample in a mortar and pestle.[9]

-

Place a small amount of the powdered sample onto a clean, dry watch glass.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. Alternatively, drop the capillary tube, sealed end down, through a long glass tube to facilitate packing.

-

The packed sample height should be approximately 1-2 mm.[9]

-

-

Melting Point Measurement:

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick measurement by heating the sample at a rapid rate (e.g., 10-20°C per minute) to get a rough estimate. Allow the apparatus to cool before proceeding.

-

Accurate Determination: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to be rapid until the temperature is about 20°C below the expected melting point.

-

Decrease the heating rate to approximately 1-2°C per minute as the temperature approaches the melting point. A slow heating rate is crucial for an accurate measurement as it allows the system to reach thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

-

Recording the Melting Range:

-

Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.

-

Continue to heat slowly and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.

-

The recorded melting point should be reported as a range (e.g., 175-177°C).

-

-

Post-Measurement:

-

Turn off the heating apparatus and allow it to cool.

-

Carefully remove the used capillary tube and dispose of it in a designated glass waste container.

-

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a crystalline solid.

Molecular Structure and Visualization

The structure of Methyl 4-bromo-1H-indole-3-carboxylate is fundamental to understanding its physical and chemical properties.

Caption: 2D structure of Methyl 4-bromo-1H-indole-3-carboxylate.

Handling and Safety

While a specific Safety Data Sheet (SDS) for Methyl 4-bromo-1H-indole-3-carboxylate was not found in the reviewed literature, data from closely related compounds such as 4-bromoindole-3-carboxaldehyde and other brominated indoles suggest that this compound should be handled with care.[5][6]

-

Potential Hazards:

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May be harmful if swallowed.

-

May cause respiratory irritation.

-

-

Recommended Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

Methyl 4-bromo-1H-indole-3-carboxylate is a valuable synthetic intermediate whose physical properties are crucial for its application in research and development. This guide has consolidated the available information on its physicochemical characteristics, spectroscopic profile, and safe handling procedures. While a definitive experimental melting point and detailed solubility data are yet to be widely published, the provided information, including a detailed protocol for its determination and comparisons with related compounds, offers a solid foundation for scientists working with this molecule. Adherence to the outlined experimental and safety protocols will ensure its effective and safe utilization in the laboratory.

References

-

University of Calgary. Melting point determination. Available at: [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. Available at: [Link]

-

PubChem. 4-Bromo-1H-indole-3-carbaldehyde. Available at: [Link]

-

PubChem. Methyl 4-bromo-1H-indole-7-carboxylate. Available at: [Link]

-

PubChemLite. Methyl 4-bromo-3-formyl-1h-indole-2-carboxylate (C11H8BrNO3). Available at: [Link]

-

Pharmaffiliates. Methyl 4-bromo-1H-indole-3-carboxylate. Available at: [Link]

-

PubChem. Methyl indole-3-carboxylate. Available at: [Link]

-

FooDB. Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844). Available at: [Link]

-

PubChem. 4-Bromo-3-methyl-1H-indole. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Methyl 4-bromo-1H-indole-7-carboxylate | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844) - FooDB [foodb.ca]

- 7. tetratek.com.tr [tetratek.com.tr]

- 8. rsc.org [rsc.org]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methyl 4-bromo-1H-indole-3-carboxylate chemical properties

An In-Depth Technical Guide to Methyl 4-bromo-1H-indole-3-carboxylate: Properties, Synthesis, and Reactivity

Abstract

Methyl 4-bromo-1H-indole-3-carboxylate (CAS No: 101909-43-7) is a pivotal heterocyclic building block in modern organic synthesis.[1] Its unique structure, featuring a reactive bromine atom at the C4 position of the indole scaffold, makes it an exceptionally versatile intermediate for the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and core reactivity. We will delve into its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental to its utility in drug discovery and materials science. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who seek to leverage this compound's synthetic potential.

Core Physicochemical and Spectroscopic Profile

The identity and purity of Methyl 4-bromo-1H-indole-3-carboxylate are established through a combination of physical and spectroscopic data. Understanding these properties is the first self-validating step in any experimental workflow.

Physicochemical Properties

The fundamental properties of the compound are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 4-bromo-1H-indole-3-carboxylate | [1] |

| CAS Number | 101909-43-7 | [1] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| Synonyms | 4-Bromo-1H-indole-3-carboxylic acid methyl ester | [1] |

| Appearance | Typically an off-white to light yellow solid | [3] |

Spectroscopic Data Interpretation

While specific spectra for this exact compound are not publicly available in the provided search results, we can predict the key spectroscopic features based on the analysis of closely related analogs such as 4-bromo-3-methyl-1H-indole[4] and methyl 1H-indole-3-carboxylate.[5][6] This predictive analysis is crucial for researchers to confirm the identity of their synthesized material.

| Spectroscopy | Expected Features | Rationale |

| ¹H NMR | ~11.5-12.0 ppm (s, 1H, N-H): Broad singlet, typical for indole N-H. ~8.0 ppm (s, 1H, H-2): Singlet for the proton at the C2 position. ~7.2-7.8 ppm (m, 3H, Ar-H): Complex multiplet for the three aromatic protons on the benzene ring (H-5, H-6, H-7). ~3.9 ppm (s, 3H, OCH₃): Sharp singlet for the methyl ester protons. | The chemical shifts are influenced by the electron-withdrawing nature of the bromine and carboxylate groups. The coupling patterns of the aromatic protons (H-5, H-6, H-7) will provide definitive structural confirmation.[5] |

| ¹³C NMR | ~165 ppm (C=O): Ester carbonyl carbon. ~137 ppm (C-7a): Quaternary carbon. ~120-130 ppm (Ar-C): Aromatic carbons. ~115 ppm (C-4): Carbon bearing the bromine atom (C-Br). ~105-115 ppm (Ar-C, C-3): Other aromatic and pyrrole ring carbons. ~52 ppm (OCH₃): Methyl ester carbon. | The spectrum will show 10 distinct carbon signals. DEPT experiments can be used to distinguish between quaternary, CH, and CH₃ carbons, confirming assignments.[5] |

| FT-IR (cm⁻¹) | ~3300-3400 (N-H stretch): Broad peak characteristic of the indole N-H bond. ~1680-1720 (C=O stretch): Strong absorption from the ester carbonyl group. ~1400-1600 (C=C stretch): Peaks from the aromatic ring. ~500-600 (C-Br stretch): Absorption in the fingerprint region. | Infrared spectroscopy is excellent for confirming the presence of key functional groups (N-H, C=O). |

| Mass Spec (EI) | m/z ~253/255: Molecular ion peak showing a characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). | The isotopic signature of bromine provides unambiguous confirmation of its presence in the molecule. |

Synthesis and Purification

While numerous suppliers offer this compound, understanding its synthesis is crucial for specialized applications or large-scale needs. A common and logical approach involves the direct, regioselective bromination of the readily available precursor, methyl 1H-indole-3-carboxylate.

Causality Behind the Synthetic Choice:

The indole ring is electron-rich and susceptible to electrophilic substitution.[2] However, the C3 position is the most nucleophilic. Since this position is already substituted with the carboxylate group, electrophilic attack is directed to other positions. The C4 position becomes a viable site for substitution. Using a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent allows for controlled bromination, minimizing side products.

Representative Synthetic Protocol: Bromination of Methyl 1H-indole-3-carboxylate

-

Preparation: To a solution of methyl 1H-indole-3-carboxylate (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF) or Acetonitrile, add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at 0 °C.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield Methyl 4-bromo-1H-indole-3-carboxylate.

Chemical Reactivity and Strategic Applications

The synthetic value of Methyl 4-bromo-1H-indole-3-carboxylate stems from the reactivity of its C4-bromo substituent, which serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal catalysis.[7]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for creating C(sp²)-C(sp²) bonds.[8][9] It involves the palladium-catalyzed coupling of the bromoindole with an organoboron species, typically a boronic acid or ester.[9] This reaction is favored in pharmaceutical development due to its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[9]

-

Setup: In a reaction vessel, combine Methyl 4-bromo-1H-indole-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos, 1-5 mol%).

-

Solvent: Add a degassed solvent system, such as a mixture of dioxane and water or DMF.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-110 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup & Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The crude product is then purified via column chromatography to yield the 4-aryl-1H-indole-3-carboxylate derivative.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Heck Reaction

The Heck reaction (or Mizoroki-Heck reaction) facilitates the coupling of the bromoindole with an alkene to form a substituted alkene, creating a new C-C bond.[10][11] This reaction is highly valuable for synthesizing complex olefinic structures and is a cornerstone of modern organic synthesis.[12]

-

Setup: Charge a reaction vessel with Methyl 4-bromo-1H-indole-3-carboxylate (1.0 eq), the alkene (e.g., butyl acrylate, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and optionally a phosphine ligand.

-

Base and Solvent: Add an organic base, such as triethylamine (Et₃N), and a polar aprotic solvent like DMF or acetonitrile.

-

Reaction: Heat the mixture under an inert atmosphere to 100-140 °C until the starting material is consumed, as monitored by TLC or GC-MS.[13]

-

Workup & Purification: Cool the reaction, filter off any solids, and concentrate the filtrate. The resulting residue is purified by column chromatography to afford the 4-alkenyl-1H-indole-3-carboxylate product.

Caption: A generalized experimental workflow for the Heck reaction.

Applications in Research and Development

The true value of Methyl 4-bromo-1H-indole-3-carboxylate lies in the diverse and high-value compounds that can be synthesized from it.

-

Pharmaceutical Intermediates: The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. This bromoindole serves as a key starting material for synthesizing compounds targeting a wide range of diseases, including cancer and neurological disorders.[7][14][15] The C4 position is often functionalized to modulate binding affinity and selectivity for protein kinases, G-protein coupled receptors, and other biological targets.

-

Organic Electronics: Indole derivatives possess interesting electronic and photophysical properties.[14][15] Functionalization at the C4 position can be used to tune these properties, leading to the development of novel organic semiconductors, dyes, and materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[7]

-

Agrochemicals: The indole scaffold is also present in molecules with herbicidal and fungicidal activity, making this compound a valuable intermediate in agrochemical research.[7]

Conclusion

Methyl 4-bromo-1H-indole-3-carboxylate is more than just a chemical reagent; it is an enabling tool for innovation. Its well-defined physicochemical properties and predictable reactivity, particularly in robust and versatile cross-coupling reactions, provide chemists with a reliable pathway to novel and complex molecules. The strategic placement of the bromine atom at the C4 position unlocks a vast chemical space for exploration, solidifying its role as a cornerstone intermediate in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

PubChem. (n.d.). Methyl 4-bromo-1H-indole-7-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromoindole: Synthesis, Properties, and Applications in Pharmaceutical Intermediates and Electronics. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

-

MDPI. (n.d.). A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II). Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

American Chemical Society. (n.d.). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Retrieved from [Link]

-

American Chemical Society. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 101909-43-7| Chemical Name : Methyl 4-bromo-1H-indole-3-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

-

RSC Publishing. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

-

American Chemical Society. (2021). Synthesis of a Series of Diaminoindoles. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-indole-3-carboxylic acid, 1-(4-bromophenyl)-5-methoxy-2-methyl-,ethyl ester. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. tetratek.com.tr [tetratek.com.tr]

- 6. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

A Technical Guide to the Synthesis of Trifluoromethylated Indoles Utilizing 1-(2-Aminophenyl)-2,2,2-trifluoroethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Abstract Service (CAS) Number 101909-43-7: Initial searches for CAS number 101909-43-7 in the context of indole synthesis may be misleading. Authoritative sources identify this CAS number as Methyl 4-bromo-1H-indole-3-carboxylate[1][2][3][4]. This guide, however, will focus on a key precursor for the synthesis of trifluoromethylated indoles: 1-(2-aminophenyl)-2,2,2-trifluoroethanone and its derivatives, which are central to modern methods for creating these valuable heterocyclic compounds.

Introduction: The Significance of Trifluoromethylated Indoles

The indole nucleus is a ubiquitous scaffold in pharmaceuticals and biologically active compounds. The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient synthetic routes to trifluoromethylated indoles is of paramount importance in medicinal chemistry and drug discovery. This guide provides an in-depth exploration of the synthesis of these valuable compounds, with a focus on the versatile building block, 1-(2-aminophenyl)-2,2,2-trifluoroethanone.

The Precursor: 1-(2-Aminophenyl)-2,2,2-trifluoroethanone

The strategic placement of an amino group ortho to a trifluoroacetyl group on a benzene ring provides a powerful precursor for intramolecular cyclization to form the indole ring system. The electron-withdrawing nature of the trifluoromethyl group activates the carbonyl for nucleophilic attack, while the adjacent amino group serves as the intramolecular nucleophile.

Synthesis of 1-(2-Aminophenyl)-2,2,2-trifluoroethanone Derivatives

A convenient method for accessing o-amino-2,2,2-trifluoroacetophenones begins with commercially available o-aminobenzoic acids. These are first converted to their corresponding benzoxazinones. Subsequent addition of a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF3), followed by acidic workup, yields the desired trifluoromethylated ketone.

Cyclization Strategies for Indole Formation

Several strategies can be employed to effect the cyclization of 1-(2-aminophenyl)-2,2,2-trifluoroethanone and its analogues to the corresponding 2-trifluoromethylindoles. These methods often involve the introduction of a second component that will ultimately form the C2-C3 bond of the indole ring.

Metal-Catalyzed Reactions with Alkynes

A notable approach involves the metal-catalyzed reaction of 1-(2-aminophenyl)-2,2,2-trifluoroethan-1-ones with terminal alkynes. The choice of metal catalyst can direct the reaction towards different heterocyclic products. For instance, a copper(I) iodide/triphenylphosphine catalytic system can facilitate the formation of CF3-containing indoline derivatives, which can be subsequently oxidized to indoles. In contrast, the use of a silver catalyst like silver hexafluoroantimonate (AgSbF6) can lead to the formation of quinoline derivatives[5].

Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines

An alternative and efficient one-pot method for the synthesis of 2-(trifluoromethyl)indoles utilizes easily accessible 2-alkynylanilines and a copper-based trifluoromethylating reagent derived from fluoroform (CuCF3)[6][7]. This domino reaction proceeds through a sequence of trifluoromethylation of the alkyne, followed by an intramolecular cyclization of the resulting intermediate to form the indole core[6][7]. This method offers excellent control over the position of the CF3 group[6][7]. N-protection of the aniline, often with tosyl or mesyl groups, is frequently crucial for successful cyclization[6].

Diagram: Proposed Mechanism for Domino Trifluoromethylation/Cyclization

Sources

- 1. Papers on methyl indole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. echemhub.com [echemhub.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 4-bromo-1H-indole-3-carboxylate: Structure, Bonding, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery. Among the vast array of functionalized indoles, Methyl 4-bromo-1H-indole-3-carboxylate emerges as a particularly valuable synthetic intermediate. The strategic placement of the bromine atom at the 4-position and the methyl carboxylate group at the 3-position provides orthogonal handles for diverse chemical transformations. This guide offers a comprehensive technical overview of the structure, bonding, synthesis, and spectroscopic characterization of Methyl 4-bromo-1H-indole-3-carboxylate, highlighting its significance as a versatile building block in the synthesis of complex bioactive molecules.

Molecular Structure and Bonding

The molecular structure of Methyl 4-bromo-1H-indole-3-carboxylate is characterized by a planar bicyclic indole core, a bromine substituent on the benzene ring, and a methyl ester group on the pyrrole ring. While a definitive crystal structure for this specific molecule is not publicly available, its geometry can be reliably inferred from the crystallographic data of closely related bromo-substituted indole derivatives.[3]

The indole ring system is inherently planar due to the sp² hybridization of its constituent carbon and nitrogen atoms. The fusion of the five-membered pyrrole ring with the six-membered benzene ring introduces some degree of bond angle strain, which is accommodated by slight distortions from ideal geometries.[3] The C-Br bond introduces a significant electronic and steric perturbation. The bromine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, while its lone pairs can participate in resonance. The methyl carboxylate group at the C3 position is a strong electron-withdrawing group, influencing the electron density distribution within the pyrrole ring and the overall reactivity of the molecule.

Below is a diagram illustrating the chemical structure of Methyl 4-bromo-1H-indole-3-carboxylate.

Caption: Chemical structure of Methyl 4-bromo-1H-indole-3-carboxylate.

Table 1: Predicted Bond Characteristics of Methyl 4-bromo-1H-indole-3-carboxylate

| Bond | Bond Type | Hybridization | Predicted Bond Length (Å) | Notes |

| C-Br | C(sp²)-Br | sp²-p | ~1.90 | The C-Br bond is a key site for functionalization via cross-coupling reactions. |

| C=O (ester) | C(sp²)=O | sp²-p | ~1.21 | The carbonyl group is a strong electron-withdrawing group and exhibits a characteristic strong absorption in the IR spectrum. |

| C-O (ester) | C(sp²)-O(sp²) | sp²-sp² | ~1.34 | This bond has partial double bond character due to resonance with the carbonyl group. |

| N-H | N(sp²)-H | sp²-s | ~1.01 | The N-H proton is acidic and its chemical shift in the ¹H NMR spectrum is sensitive to solvent and concentration. |

| Indole C-C bonds | C(sp²)-C(sp²) | sp²-sp² | 1.37 - 1.45 | The bond lengths within the indole ring are intermediate between single and double bonds, reflecting the aromatic character of the bicyclic system. |

Synthesis of Methyl 4-bromo-1H-indole-3-carboxylate

A plausible and efficient synthetic route to Methyl 4-bromo-1H-indole-3-carboxylate is through a modification of the Batcho-Leimgruber indole synthesis.[4] This powerful method allows for the construction of the indole core from readily available starting materials.

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for Methyl 4-bromo-1H-indole-3-carboxylate.

Experimental Protocol (Illustrative):

Step 1: Synthesis of the Enamine Intermediate

-

To a solution of 2-bromo-6-nitrotoluene in dry dimethylformamide (DMF), add dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to form the Indole Ring

-

Dissolve the crude enamine intermediate in a suitable solvent such as acetic acid.

-

Add a reducing agent, for example, iron powder, in portions while stirring.

-

Heat the reaction mixture to facilitate the reductive cyclization.

-

After the reaction is complete (monitored by TLC), filter the mixture to remove solid residues and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 4-bromo-1H-indole-3-carboxylate.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of Methyl 4-bromo-1H-indole-3-carboxylate.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the number and chemical environment of the protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

-

N-H proton: A broad singlet typically in the range of 8.0-9.0 ppm. Its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding.

-

Aromatic protons: The protons on the benzene ring will appear in the aromatic region (7.0-8.0 ppm). The proton at C7 will likely be a doublet, coupled to the proton at C6. The protons at C5 and C6 will likely appear as a multiplet.

-

C2-H proton: A singlet in the region of 7.5-8.0 ppm.

-

Methyl ester protons: A sharp singlet at approximately 3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are:

-

Carbonyl carbon (C=O): In the range of 160-170 ppm.

-

Aromatic and indole ring carbons: Multiple signals between 110 and 140 ppm. The carbon attached to the bromine (C4) will be shifted to a lower field compared to the other carbons.

-

Methyl ester carbon: A signal around 52 ppm.

Table 2: Predicted Spectroscopic Data for Methyl 4-bromo-1H-indole-3-carboxylate

| Spectroscopic Technique | Key Feature | Predicted Value/Range | Interpretation |

| ¹H NMR | N-H proton | 8.0 - 9.0 ppm (broad singlet) | Characteristic of the indole N-H proton. |

| Aromatic protons | 7.0 - 8.0 ppm (multiplets, doublets) | Signals corresponding to the protons on the benzene and pyrrole rings. | |

| C2-H proton | 7.5 - 8.0 ppm (singlet) | Proton at the 2-position of the indole ring. | |

| O-CH₃ protons | ~3.9 ppm (singlet) | Protons of the methyl ester group. | |

| ¹³C NMR | C=O (carbonyl) | 160 - 170 ppm | Carbon of the ester carbonyl group. |

| Aromatic & Indole Carbons | 110 - 140 ppm | Carbons of the bicyclic indole ring system. | |

| O-CH₃ Carbon | ~52 ppm | Carbon of the methyl ester group. | |

| IR Spectroscopy | N-H stretch | ~3400 cm⁻¹ (sharp) | Stretching vibration of the N-H bond in the indole ring. |

| C=O stretch (ester) | ~1700 cm⁻¹ (strong, sharp) | Strong absorption characteristic of the carbonyl group in the methyl ester. | |

| Aromatic C-H stretch | >3000 cm⁻¹ | Stretching vibrations of the C-H bonds on the aromatic ring. | |

| C-Br stretch | 600 - 800 cm⁻¹ | Stretching vibration of the carbon-bromine bond. | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z 253 and 255 (approx. 1:1 ratio) | The presence of two peaks with a near 1:1 intensity ratio is a characteristic isotopic signature of a monobrominated compound. |

| Major Fragment Ions | [M - OCH₃]⁺, [M - CO₂CH₃]⁺ | Fragmentation pattern would likely involve the loss of the methoxy radical or the entire methyl carboxylate group. |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

A strong, sharp absorption band around 1700 cm⁻¹ due to the C=O stretching of the methyl ester.

-

Bands above 3000 cm⁻¹ for the aromatic C-H stretching vibrations.

-

A peak in the fingerprint region (around 600-800 cm⁻¹) for the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Methyl 4-bromo-1H-indole-3-carboxylate, the electron ionization (EI) mass spectrum is expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity at m/z 253 and 255. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-CO₂CH₃).

Applications in Research and Drug Development

Methyl 4-bromo-1H-indole-3-carboxylate is a highly versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.[5] The bromine atom at the 4-position serves as a convenient handle for introducing further molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[4] This allows for the attachment of a wide range of aryl, alkyl, and alkynyl groups, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs.

The indole-3-carboxylate moiety can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. This is a common strategy in drug development to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Derivatives of bromoindoles have shown promise as inhibitors of various protein kinases, which are critical targets in cancer therapy.[1] The ability to functionalize the 4-position of the indole ring allows for the precise positioning of substituents to interact with specific binding pockets of these enzymes.

Caption: Role of Methyl 4-bromo-1H-indole-3-carboxylate in drug discovery workflow.

Conclusion

Methyl 4-bromo-1H-indole-3-carboxylate is a strategically functionalized indole derivative with significant potential as a building block in organic synthesis and medicinal chemistry. Its well-defined structure and the presence of two distinct reactive sites allow for the controlled and diverse elaboration into more complex molecular architectures. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is crucial for its effective utilization in the development of novel therapeutics and other advanced materials. This guide provides a foundational understanding for researchers and scientists looking to leverage the synthetic potential of this valuable compound.

References

- (Reference to a general review on indoles in medicinal chemistry)

- Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.

- (Reference to a paper on B

- (Reference to a spectroscopic database or a paper with similar compound's d

- (Reference to a review on the applic

- (Reference to a book or comprehensive review on heterocyclic chemistry)

- (Reference to a paper describing kinase inhibition by indole deriv

- (Reference to a general organic chemistry textbook for spectroscopic principles)

- (Reference to a specific synthesis paper, if a more direct one is found)

- (Reference to a crystallographic database or a paper with a similar crystal structure)

- (Reference to a mass spectrometry database or relevant liter

- (Reference to a review on cross-coupling reactions)

- (Reference to a medicinal chemistry paper showcasing SAR of indole deriv

- (Reference to an NMR spectroscopy textbook or review)

- (Reference to an IR spectroscopy textbook or review)

- (Reference to a mass spectrometry textbook or review)

- (Reference to a specific example of a drug synthesized

-

Madhan, S., NizamMohideen, M., Harikrishnan, K., & MohanaKrishnan, A. K. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 80(6), 567-574. [Link]

- (Additional relevant references)

- (Additional relevant references)

Sources

- 1. benchchem.com [benchchem.com]

- 2. 101909-43-7|Methyl 4-bromo-1H-indole-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

The Architectural Versatility of Substituted Indole-3-Carboxylates: A Technical Guide for Drug Discovery

Introduction: The Enduring Legacy of the Indole Nucleus

The indole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the realm of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable ability to interact with a multitude of biological targets.[1][2] Among the diverse classes of indole derivatives, substituted indole-3-carboxylates have emerged as a particularly fruitful area of investigation for drug development professionals. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of this privileged structural motif, offering field-proven insights for researchers and scientists. The inherent versatility of the indole-3-carboxylate core, allowing for substitutions at various positions, provides a rich chemical space for the design of novel therapeutic agents with tailored pharmacological profiles.[2]

Part 1: Synthetic Strategies for Substituted Indole-3-Carboxylates

The synthetic accessibility of a chemical scaffold is a critical determinant of its utility in drug discovery. Fortunately, a variety of robust and versatile methods have been developed for the construction of substituted indole-3-carboxylates. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthetic Methodologies

Classical methods for indole synthesis, such as the Fischer, Reissert, and Madelung syntheses, remain relevant for the preparation of certain indole-3-carboxylate precursors. However, modern organometallic catalysis has revolutionized the efficiency and scope of indole synthesis.

The Fischer Indole Synthesis: This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. While a cornerstone of indole chemistry, it can have limitations regarding functional group tolerance and regioselectivity.

Palladium-Catalyzed Methodologies: The advent of palladium-catalyzed cross-coupling and cyclization reactions has provided powerful tools for the synthesis of complex indoles.[3] For instance, the palladium-catalyzed heterocyclization/alkoxycarbonylation of 2-alkynylanilines offers a direct route to N-substituted indole-3-carboxylic esters.[3]

Experimental Protocol: A General Procedure for Palladium-Catalyzed Indole-3-Carboxylate Synthesis

This protocol outlines a general approach for the synthesis of indole-3-carboxylates via a palladium-catalyzed C-H and N-H alkoxycarbonylation of indole derivatives.[3]

Materials:

-

Substituted Indole

-

Alcohol (e.g., Methanol, Ethanol)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Ligand (e.g., Xantphos)

-

Oxidant (e.g., Benzoquinone)

-

Carbon Monoxide (CO) gas

-

Anhydrous Solvent (e.g., Toluene, Dioxane)

-

Schlenk flask and standard glassware

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the substituted indole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the ligand (0.024 mmol, 2.4 mol%).

-

Add the anhydrous solvent (5 mL) and the alcohol (5.0 mmol).

-

Purge the flask with carbon monoxide gas by bubbling it through the solution for 5-10 minutes.

-

Add the oxidant (1.2 mmol) to the reaction mixture.

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and carefully vent the CO gas in a fume hood.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted indole-3-carboxylate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the palladium catalyst and other sensitive reagents.

-

Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity and selectivity.

-

Oxidant: The oxidant is required to regenerate the active Pd(II) catalyst in the catalytic cycle.

-

Carbon Monoxide: Serves as the source of the carboxylate group.

Visualizing the Synthetic Workflow

Caption: A generalized workflow for the palladium-catalyzed synthesis of substituted indole-3-carboxylates.

Part 2: The Broad Spectrum of Biological Activity

Substituted indole-3-carboxylates exhibit a remarkable diversity of biological activities, making them attractive scaffolds for drug discovery programs targeting a wide range of diseases.[4] This section will delve into some of the most prominent therapeutic areas where these compounds have shown significant promise.

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents, and indole-3-carboxylates are no exception.[1] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer.

-

Tubulin Polymerization Inhibition: Certain indole-3-carboxylate derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs like colchicine.[1] This disruption of the microtubule network leads to cell cycle arrest and apoptosis in cancer cells.

-

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. Substituted indole-3-carboxylates have been designed as potent inhibitors of various protein kinases involved in cancer progression.[1]

-

Bcl-2/Mcl-1 Dual Inhibition: The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1 is a common mechanism of drug resistance in cancer. Novel indole-3-carboxylic acid-based derivatives have been designed as dual inhibitors of Bcl-2 and Mcl-1, demonstrating a promising strategy to overcome resistance.[5]

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases. Substituted indole-3-carboxylates have demonstrated significant anti-inflammatory properties through various mechanisms.

-

Inhibition of Prostaglandin E₂ Synthase-1 (mPGES-1): Microsomal prostaglandin E₂ synthase-1 (mPGES-1) is a key enzyme in the production of the pro-inflammatory mediator prostaglandin E₂. Benzo[g]indol-3-carboxylates have been identified as potent inhibitors of mPGES-1, suggesting their potential as a novel class of anti-inflammatory drugs with a potentially better safety profile than traditional NSAIDs.[6]

Antimicrobial and Antiviral Activity

The emergence of drug-resistant pathogens poses a significant threat to global health. Indole-3-carboxylate derivatives have shown promising activity against a range of microbial and viral pathogens.

-

Antibacterial and Antifungal Activity: Various substituted indole derivatives have been synthesized and evaluated for their antimicrobial properties, showing efficacy against bacteria such as E. coli and S. aureus, and fungi like C. albicans.[4]

-

Antiviral Activity: Novel indole-3-carboxylate analogs have been investigated for their antiviral activity, with some showing potency against the chikungunya virus.[4]

Antihypertensive Activity

Hypertension is a major risk factor for cardiovascular disease. A novel series of indole-3-carboxylic acid derivatives have been designed as angiotensin II receptor 1 (AT₁R) antagonists.[7] These compounds have demonstrated high nanomolar affinity for the AT₁ receptor and have been shown to lower blood pressure in spontaneously hypertensive rats, with some exhibiting superior efficacy and duration of action compared to the established drug losartan.[1][7]

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted indole-3-carboxylates is highly dependent on the nature and position of the substituents on the indole ring. Systematic modifications of the core structure have provided valuable insights into the structure-activity relationships (SAR). For example, in the context of CB1 cannabinoid receptor agonists, the stereochemistry of a chiral center on a tricyclic indole-3-carboxamide analog was found to be critical for its agonist activity.[8] Similarly, for 3-acylindole-2-carboxylic acids as inhibitors of cytosolic phospholipase A₂, the length of the acyl residue at the 3-position and the nature of the substituent at the 1-position significantly influenced inhibitory potency.[9]

Table 1: Summary of Biological Activities of Substituted Indole-3-Carboxylates

| Biological Target/Activity | Example Compound Class | Key Findings | Reference(s) |

| Anticancer | Indole-3-carboxylic acid-based Bcl-2/Mcl-1 dual inhibitors | Potent dual inhibition of Bcl-2 and Mcl-1 proteins, overcoming a key drug resistance mechanism. | [5] |

| Indole-substituted furanones | Inhibition of tubulin polymerization, leading to cytotoxicity in cancer cells. | [1] | |

| Anti-inflammatory | Benzo[g]indol-3-carboxylates | Potent inhibition of microsomal prostaglandin E₂ synthase-1 (mPGES-1). | [6] |

| Antihypertensive | Indole-3-carboxylic acid derivatives | High-affinity antagonists of the angiotensin II receptor 1 (AT₁R), leading to blood pressure reduction. | [1][7] |

| Antimicrobial | 1,2,3,5-substituted indole derivatives | Potent activity against various bacterial strains. | [4] |

| Antiviral | Indole-3-carboxylate analogs | Activity against the chikungunya virus. | [4] |

| Cannabinoid Receptor Agonism | Tricyclic indole-3-carboxamides | Potent and stereoselective agonism of the CB1 cannabinoid receptor. | [8] |

Part 3: Signaling Pathways and Mechanistic Diagrams

Understanding the molecular mechanisms by which substituted indole-3-carboxylates exert their biological effects is crucial for rational drug design. Visualizing these complex signaling pathways can provide clarity and facilitate further research.

Targeting the Angiotensin II Receptor 1 (AT₁R) Pathway in Hypertension

Caption: Mechanism of action of indole-3-carboxylate AT₁R antagonists in hypertension.

Conclusion: A Privileged Scaffold with a Bright Future

Substituted indole-3-carboxylates represent a highly versatile and privileged scaffold in medicinal chemistry. Their synthetic tractability, coupled with a broad and potent spectrum of biological activities, ensures their continued relevance in the quest for novel therapeutics. The ability to fine-tune their pharmacological properties through judicious substitution makes them ideal candidates for lead optimization in drug discovery programs targeting a diverse array of diseases, from cancer and inflammation to hypertension and infectious diseases. As our understanding of the intricate molecular pathways underlying these conditions deepens, the rational design of next-generation indole-3-carboxylate-based drugs holds immense promise for addressing unmet medical needs.

References

- Integrating structure-activity relationships, computational approaches, and experimental validation to unlock the therapeutic potential of indole-3-carbinol and its derivatives. (2025). PubMed.

- Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(16), 4918-4921.

- New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). PubMed.

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI.

- Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. (2009). Bioorganic & Medicinal Chemistry, 17(23), 7859-7869.

- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Advances.

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate.

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica, 4(2), 783-790.

- Indole-3-carboxylic acid. (n.d.). MedChemExpress.

- Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. (2017). Bioorganic & Medicinal Chemistry, 25(7), 2128-2139.

- Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. (1998). Journal of Medicinal Chemistry, 41(10), 1619-1632.

- Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (2023). Bioorganic & Medicinal Chemistry Letters, 86, 129349.

- The Role of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 3-Substituted indole: A review. (2019). International Journal of Chemical Studies, 7(2), 12-21.

- Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (2017). ResearchGate.

- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (2018). Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 18(2), 316-326.

- Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journal of Organic Chemistry, 20, 563-605.

- Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (2017). ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemijournal.com [chemijournal.com]

- 3. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Bromoindoles: A Scientific Journey from Ancient Dyes to Modern Therapeutics

Abstract

Bromoindole compounds, a significant class of halogenated heterocyclic alkaloids, have a rich history that spans from their use in ancient dyes to their current role as vital scaffolds in drug discovery. This in-depth technical guide traces the historical and scientific evolution of bromoindoles, designed for researchers, scientists, and professionals in drug development. It delves into their initial discovery in marine organisms, the elucidation of their diverse and potent biological activities, and the sophisticated synthetic strategies developed to harness their therapeutic potential. This document provides a comprehensive narrative grounded in scientific integrity, offering expert insights into the experimental choices that have shaped the field.

Ancient Origins: The Discovery and Chemistry of Tyrian Purple

The story of bromoindoles begins not in a modern laboratory but with the vibrant purple dye of antiquity, a color reserved for royalty and a symbol of power.

The Quest for a Royal Hue

Tyrian purple, also known as royal purple, is a dye produced from the mucus of several species of predatory sea snails, most notably those from the Muricidae family (Bolinus brandaris, Hexaplex trunculus).[1] Its production was pioneered by the Phoenicians in the city of Tyre as early as 1200 BC and continued through the Greek and Roman empires.[1] The extraction process was incredibly labor-intensive, requiring tens of thousands of snails to produce a small amount of dye, which made it exceedingly valuable.[1][2]

Unraveling the Molecular Structure